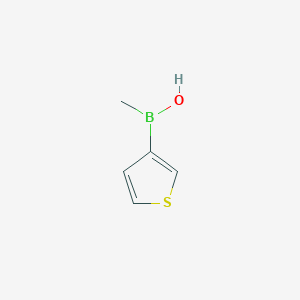
Methyl(thiophen-3-yl)borinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl(thiophen-3-yl)borinic acid is an organoboron compound that features a boron atom bonded to a methyl group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl(thiophen-3-yl)borinic acid typically involves the hydroboration of thiophene derivatives. One common method is the reaction of thiophene with a boron-containing reagent such as borane (BH3) or diborane (B2H6) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar hydroboration techniques but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification of the product may involve techniques such as crystallization or distillation to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl(thiophen-3-yl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are employed for electrophilic substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes.
Substitution: Halogenated or nitrated thiophene derivatives.
Aplicaciones Científicas De Investigación
Methyl(thiophen-3-yl)borinic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of methyl(thiophen-3-yl)borinic acid in chemical reactions involves the formation of a boron-carbon bond, which can then participate in various transformations. In Suzuki-Miyaura coupling, the boron atom interacts with a palladium catalyst to form a palladium-boron intermediate. This intermediate undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparación Con Compuestos Similares
Similar Compounds
(Thiophen-3-yl)boronic acid: Similar structure but lacks the methyl group.
2-Thienylboronic acid: Similar structure but the boron atom is bonded to the 2-position of the thiophene ring.
Uniqueness
Methyl(thiophen-3-yl)borinic acid is unique due to the presence of both a methyl group and a thiophene ring bonded to the boron atom. This unique structure allows for specific reactivity and applications that are not possible with other similar compounds .
Propiedades
Número CAS |
718642-04-7 |
|---|---|
Fórmula molecular |
C5H7BOS |
Peso molecular |
125.99 g/mol |
Nombre IUPAC |
methyl(thiophen-3-yl)borinic acid |
InChI |
InChI=1S/C5H7BOS/c1-6(7)5-2-3-8-4-5/h2-4,7H,1H3 |
Clave InChI |
KBIBCFHWZACGST-UHFFFAOYSA-N |
SMILES canónico |
B(C)(C1=CSC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


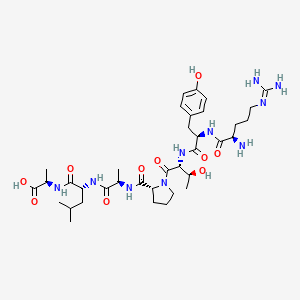
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
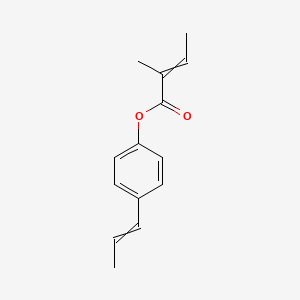
![Ethyl [2-acetyl-4-(benzyloxy)phenyl]carbamate](/img/structure/B15160500.png)
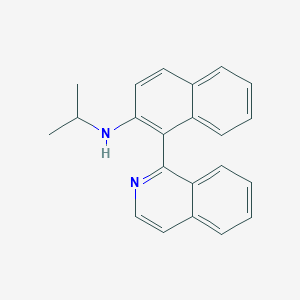
boranyl](/img/structure/B15160523.png)
![Benzoic acid, 3-[3-[4-(difluoromethoxy)phenyl]-2-oxo-1-imidazolidinyl]-](/img/structure/B15160525.png)
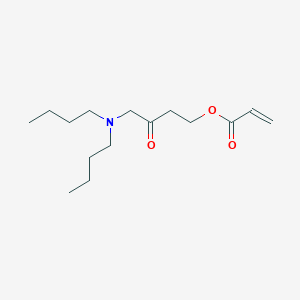
![Acetic acid, 2-chloro-, hexahydro-2-oxo-3,5-methano-2H-cyclopenta[b]furan-6-yl ester](/img/structure/B15160532.png)
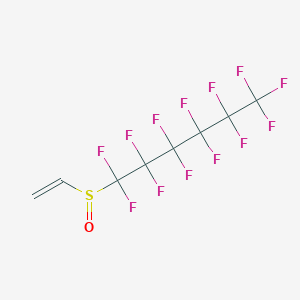
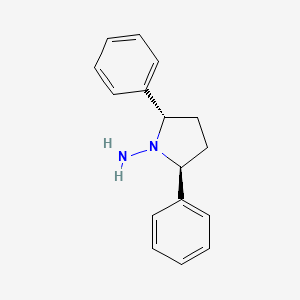
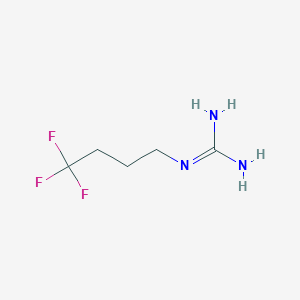
![Ethyl 3-methyl-1-oxospiro[5.5]undec-2-ene-2-carboxylate](/img/structure/B15160560.png)
![3-[(2,4-Dichlorophenyl)methoxy]phenol](/img/structure/B15160568.png)
